molecular formula C15H19NO6S B2396051 3-((4-(Ethoxycarbonyl)piperidin-1-yl)sulfonyl)benzoic acid CAS No. 937604-24-5

3-((4-(Ethoxycarbonyl)piperidin-1-yl)sulfonyl)benzoic acid

Cat. No.: B2396051
CAS No.: 937604-24-5
M. Wt: 341.38
InChI Key: GJUNAZIIWBRSQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Ethoxycarbonyl)piperidin-1-yl)sulfonyl)benzoic acid involves multiple steps, starting with the preparation of the piperidine derivative. The ethoxycarbonyl group is introduced through esterification, followed by sulfonylation to attach the sulfonyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-((4-(Ethoxycarbonyl)piperidin-1-yl)sulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((4-(Ethoxycarbonyl)piperidin-1-yl)sulfonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-(Ethoxycarbonyl)piperidin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The ethoxycarbonyl and sulfonyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-(Ethoxycarbonyl)piperidin-1-yl)sulfonyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The ethoxycarbonyl group provides a balance between hydrophilicity and lipophilicity, making the compound versatile for various applications .

Properties

IUPAC Name

3-(4-ethoxycarbonylpiperidin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6S/c1-2-22-15(19)11-6-8-16(9-7-11)23(20,21)13-5-3-4-12(10-13)14(17)18/h3-5,10-11H,2,6-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUNAZIIWBRSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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